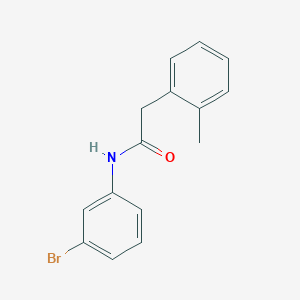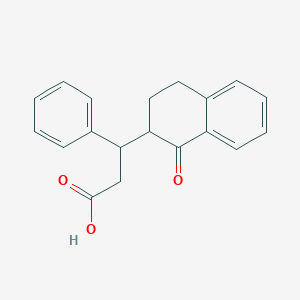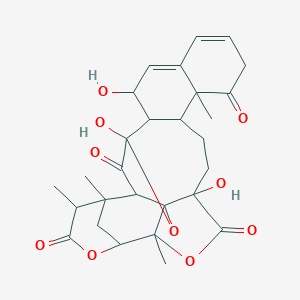
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide, commonly known as Br-MPA, is a chemical compound that belongs to the class of acetamide derivatives. It is a white crystalline powder that has been extensively studied for its potential in various scientific research applications.
Aplicaciones Científicas De Investigación
Br-MPA has been studied extensively for its potential in various scientific research applications. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that Br-MPA exhibits cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Another area of interest is its potential as an anti-inflammatory agent. Br-MPA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of Br-MPA is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects through multiple pathways. It has been shown to inhibit the activity of various enzymes, such as COX-2 and HDAC, which are involved in cancer and inflammatory pathways. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Br-MPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Br-MPA has been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Br-MPA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its potential in various scientific research applications has been well-established. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on Br-MPA. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a tool for chemical biology research. Br-MPA can be used as a chemical probe to study various biological pathways and processes. Overall, the research on Br-MPA has the potential to lead to the development of novel therapeutic agents and to advance our understanding of various biological processes.
Conclusion
In conclusion, Br-MPA is a promising chemical compound that has been extensively studied for its potential in various scientific research applications. Its synthesis method is well-established, and its potential as an anticancer and anti-inflammatory agent has been well-established. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. The research on Br-MPA has the potential to lead to the development of novel therapeutic agents and to advance our understanding of various biological processes.
Métodos De Síntesis
The synthesis of Br-MPA involves the reaction of 3-bromoaniline with 2-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain Br-MPA in high purity. The synthesis method has been well-established and is widely used in research laboratories.
Propiedades
Nombre del producto |
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C15H14BrNO |
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-5-2-3-6-12(11)9-15(18)17-14-8-4-7-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18) |
Clave InChI |
PWRIRMQQIAXPIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Br |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)





![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)
